

# Characterization of 4-(4-Ethylpiperidin-4-yl)morpholine

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## Compound of Interest

Compound Name: 4-(4-Ethylpiperidin-4-yl)morpholine

CAS No.: 1380604-41-0

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An In-depth Technical Guide to the Characterization of **4-(4-Ethylpiperidin-4-yl)morpholine**

**Abstract:** This guide provides a comprehensive technical framework for the characterization of the novel chemical entity, **4-(4-Ethylpiperidin-4-yl)morpholine**. As direct experimental data for this specific compound is not extensively available in peer-reviewed literature, this document establishes a predictive characterization workflow. By leveraging established analytical principles and drawing parallels with the well-documented analog, 4-(Piperidin-4-yl)morpholine, we outline a robust methodology for its synthesis, purification, and structural elucidation. This paper is intended for researchers, chemists, and drug development professionals, offering detailed protocols for mass spectrometry, NMR spectroscopy, and chromatography, alongside a discussion of the compound's potential applications in medicinal chemistry.

## Introduction and Rationale

The morpholine-piperidine scaffold is a privileged structure in modern medicinal chemistry, appearing in a multitude of biologically active compounds.<sup>[1][2]</sup> The morpholine ring, with its ether linkage, often improves aqueous solubility and metabolic stability, while the piperidine ring provides a versatile anchor for various substituents, influencing receptor binding and

pharmacokinetic properties.[3] The parent compound, 4-(Piperidin-4-yl)morpholine, is a key intermediate in the synthesis of pharmaceuticals, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[4][5]

The subject of this guide, **4-(4-Ethylpiperidin-4-yl)morpholine**, introduces an ethyl group at the C4 position of the piperidine ring. This modification is predicted to increase the lipophilicity and steric bulk of the molecule, which could significantly alter its binding affinity, selectivity, and metabolic profile when incorporated into larger drug molecules. Understanding the precise physicochemical and structural characteristics of this novel building block is therefore essential for its effective utilization in drug discovery programs.

This document outlines a projected pathway for the synthesis and comprehensive characterization of **4-(4-Ethylpiperidin-4-yl)morpholine**, providing the necessary protocols and theoretical grounding to guide its empirical investigation.

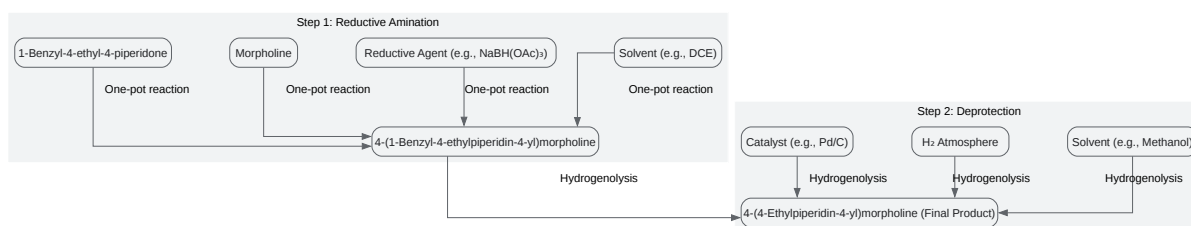
## Projected Physicochemical Properties

The introduction of an ethyl group is expected to modify the physical properties of the parent molecule. The following table compares the known properties of the analog with the predicted properties of the target compound.

Property	4-(Piperidin-4-yl)morpholine (Analog)	4-(4-Ethylpiperidin-4-yl)morpholine (Projected)	Data Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O	C <sub>11</sub> H <sub>22</sub> N <sub>2</sub> O	[6]
Molecular Weight	170.25 g/mol	198.31 g/mol	[6]
Monoisotopic Mass	170.1419 g/mol	198.1732 g/mol	[7]
CAS Number	53617-35-9	Not available	[7]
Melting Point	40-43 °C	Expected to be similar or slightly higher	[5]
Boiling Point	100-115 °C @ 0.15-0.20 mmHg	Expected to be higher due to increased mass	[5]
LogP	0.3 (at pH 11)	> 0.3 (Increased lipophilicity)	[5]
pKa	10.21 (Predicted)	Expected to be similar (amine pKa)	[5]
Topological Polar Surface Area	24.5 Å <sup>2</sup>	24.5 Å <sup>2</sup>	[6]

## Proposed Synthesis and Purification

A reliable method for synthesizing the target compound is through reductive amination, a well-established and high-yielding reaction. This approach is analogous to the documented synthesis of 4-(Piperidin-4-yl)morpholine.[8][9] The proposed reaction involves the condensation of 1-benzyl-4-ethyl-4-piperidone with morpholine, followed by catalytic hydrogenation to remove the benzyl protecting group.



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**Figure 1:** Proposed two-step synthesis of 4-(4-Ethylpiperidin-4-yl)morpholine.

## Protocol 3.1: Synthesis of 4-(4-Ethylpiperidin-4-yl)morpholine

Rationale: This two-step, one-pot procedure first utilizes sodium triacetoxyborohydride, a mild and selective reducing agent ideal for reductive aminations. The subsequent hydrogenolysis effectively removes the N-benzyl protecting group under standard conditions.[10]

Materials:

- 1-Benzyl-4-ethyl-4-piperidone
- Morpholine
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>)
- 1,2-Dichloroethane (DCE)

- Saturated sodium bicarbonate solution
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Palladium on carbon (10% Pd/C)
- Methanol (MeOH)
- Hydrogen ( $\text{H}_2$ ) gas

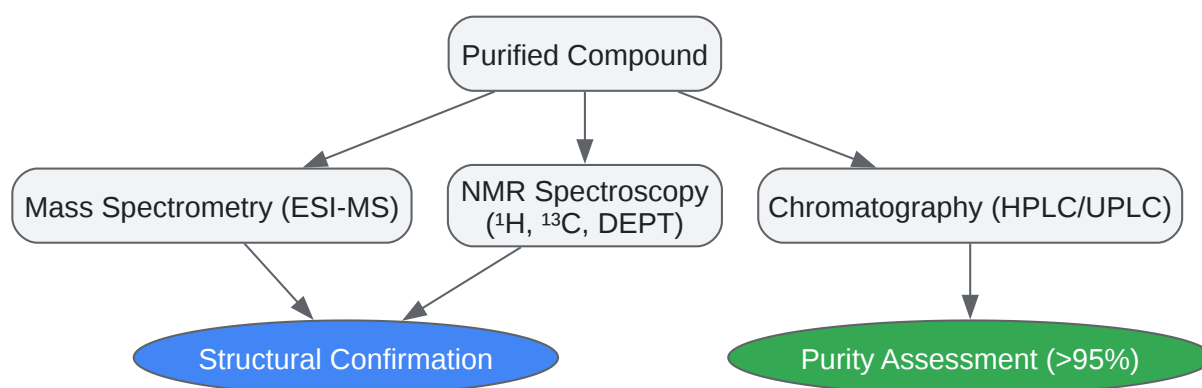
Procedure:

- Reductive Amination:
  - To a solution of 1-benzyl-4-ethyl-4-piperidone (1.0 eq) in DCE, add morpholine (1.2 eq).
  - Stir the mixture at room temperature for 1 hour.
  - Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
  - Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
  - Quench the reaction by slowly adding saturated sodium bicarbonate solution.
  - Separate the organic layer, wash with brine, dry over  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure. The crude product is 4-(1-benzyl-4-ethylpiperidin-4-yl)morpholine.
- Deprotection:
  - Dissolve the crude product from the previous step in methanol.
  - Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
  - Subject the mixture to a hydrogen atmosphere (50 psi or balloon) and stir vigorously for 18-24 hours.
  - Upon reaction completion (monitored by LC-MS), filter the mixture through a pad of Celite to remove the catalyst, washing with methanol.

- Concentrate the filtrate under reduced pressure to yield the crude final product.
- Purification:
  - Purify the crude product using silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the pure **4-(4-Ethylpiperidin-4-yl)morpholine**.

## Structural Elucidation and Characterization

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound.



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